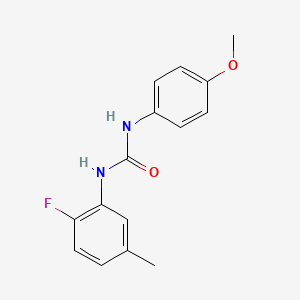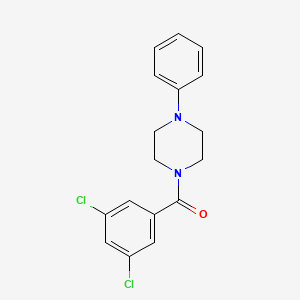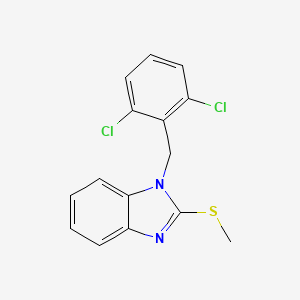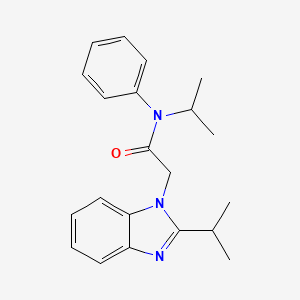
4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, also known as CBAQH, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of hydrazones, which are organic compounds that have a hydrazone functional group (-NHN=). CBAQH has been found to exhibit a range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.
作用机制
The mechanism of action of 4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the inhibition of multiple signaling pathways that are involved in cancer cell proliferation, survival, and metastasis. This compound targets the PI3K/Akt pathway by inhibiting the phosphorylation of Akt, which is a key regulator of cell survival and growth. It also inhibits the MAPK/ERK pathway by suppressing the phosphorylation of ERK, which is involved in cell proliferation and differentiation. Additionally, this compound inhibits the NF-κB pathway, which is a major regulator of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle and apoptosis-related genes. Moreover, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. It also exhibits anti-microbial effects by inhibiting the growth of a range of bacteria and fungi.
实验室实验的优点和局限性
4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Moreover, it exhibits a range of pharmacological activities, making it a versatile compound for studying various diseases. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. Additionally, it has not been extensively studied in vivo, and its toxicity profile is not well-established.
未来方向
There are several future directions for the study of 4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone. One potential direction is to optimize the synthesis method to improve the yield and bioavailability of this compound. Another direction is to conduct more in vivo studies to evaluate the efficacy and toxicity of this compound. Moreover, the development of this compound derivatives with improved pharmacological properties could lead to the discovery of new therapeutic agents for various diseases. Lastly, the identification of new signaling pathways that are targeted by this compound could provide new insights into the molecular mechanisms of cancer and inflammation.
合成方法
The synthesis of 4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the reaction of 4-chlorobenzaldehyde with 6-chloro-4-phenyl-2-quinazolinyl hydrazine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and concentration of reagents.
科学研究应用
4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against a range of cancer cell lines, including breast, lung, and liver cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, such as PI3K/Akt, MAPK/ERK, and NF-κB. Moreover, this compound has been shown to have anti-inflammatory and anti-microbial effects, making it a promising candidate for the treatment of infectious and inflammatory diseases.
属性
IUPAC Name |
6-chloro-N-[(E)-(4-chlorophenyl)methylideneamino]-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4/c22-16-8-6-14(7-9-16)13-24-27-21-25-19-11-10-17(23)12-18(19)20(26-21)15-4-2-1-3-5-15/h1-13H,(H,25,26,27)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRCEKAQHUXFIY-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814153.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5814157.png)
![2-{[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814160.png)
![{4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5814168.png)
![4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5814173.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5814191.png)




![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)
![1-[(4-ethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5814239.png)
